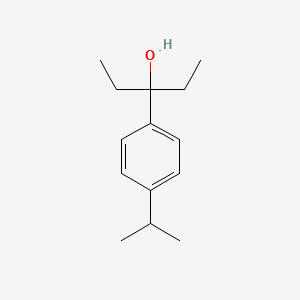

3-(4-iso-Propylphenyl)-3-pentanol

Description

3-Pentanol (C₅H₁₁OH) is a secondary alcohol with a hydroxyl group at the third carbon position. It has garnered attention in plant pathology for its role as a volatile organic compound (VOC) that primes systemic resistance against bacterial and fungal pathogens . Studies demonstrate that 3-pentanol, produced by plant-associated bacteria such as Bacillus and Pseudomonas spp., upregulates defense genes (e.g., PR1 for salicylic acid (SA) and PDF1.2 for jasmonic acid (JA) pathways) in Arabidopsis thaliana, pepper, and cucumber . Unlike direct antimicrobial agents, 3-pentanol acts as a signaling molecule, enhancing plant immunity through defense priming—a phenomenon where plants pre-activate immune responses for faster counterattacks upon pathogen challenge . Field trials confirm its efficacy in reducing disease severity caused by Xanthomonas axonopodis and Pseudomonas syringae at concentrations as low as 100 nM .

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-5-14(15,6-2)13-9-7-12(8-10-13)11(3)4/h7-11,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBCJWKSGKAPJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=C(C=C1)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iso-Propylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the alkylation of phenol with propylene to produce 4-isopropylphenol, which is then subjected to further reactions to introduce the pentanol chain. The reaction conditions typically involve the use of catalysts such as acids or bases to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes using phenol and propylene. The reaction is carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-iso-Propylphenyl)-3-pentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.

Substitution: Substitution reactions may involve halogenation or nitration using reagents like chlorine or nitric acid under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(4-iso-Propylphenyl)-3-pentanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research may explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-iso-Propylphenyl)-3-pentanol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

3-Pentanol is compared to other alcohols and VOCs with similar structures or modes of action (Table 1). Key findings include:

Table 1: Comparative Analysis of 3-Pentanol and Related Compounds

Mechanistic Differences

- Pathway Specificity: 3-Pentanol uniquely primes both SA and JA pathways, enabling broad-spectrum resistance. In contrast, 2-pentanol and 2,3-butanediol primarily activate SA signaling .

- Concentration Efficiency: 3-Pentanol is effective at nanomolar levels (100 nM), whereas 1-pentanol and BTH require millimolar concentrations .

- Field Adaptability: Unlike 2,3-butanediol, which shows inconsistent results in open fields, 3-pentanol maintains efficacy despite rapid evaporation, likely due to its dual priming mechanism .

Limitations and Advantages

- 3-Pentanol: While superior in priming, its volatility limits residual activity. However, drench applications mitigate this by allowing gradual release from soil .

- 2-Butanone: Exhibits comparable efficacy at lower doses (0.1 µM) but degrades faster under UV exposure .

- BTH: A synthetic analogue, BTH matches 3-pentanol’s SA activation but lacks JA synergy and poses phytotoxicity risks .

Biological Activity

3-(4-iso-Propylphenyl)-3-pentanol is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, along with data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

IUPAC Name : 3-(4-isopropylphenyl)pentan-3-ol

Molecular Formula : C14H22O

Molecular Weight : 210.33 g/mol

The compound features a phenolic structure with an isopropyl group at the para position and a pentanol chain, which contributes to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves:

- Alkylation of Phenol : The reaction of 4-isopropylphenylmagnesium bromide with 3-pentanone.

- Reduction : The resulting ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Biological Activity

Research into the biological activity of this compound has indicated several potential therapeutic applications:

- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions associated with inflammation.

- Analgesic Properties : Preliminary investigations have indicated that it may also possess analgesic effects, potentially useful in pain management therapies.

The biological activity of this compound is thought to involve interactions with specific receptors or enzymes, leading to modulation of various biological pathways. Detailed studies are required to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Comparative Analysis

Comparing this compound with similar compounds can provide insights into its unique properties:

Table 2: Comparison with Similar Compounds

| Compound | Structure Characteristics | Notable Activities |

|---|---|---|

| 4-Isopropylphenol | Lacks pentanol chain | Antimicrobial |

| 3-(4-Isopropylphenyl)-3-pentanone | Oxidized form, similar structure | Potentially less active |

| 3-(4-Isopropylphenyl)-3-pentanoic acid | Further oxidized form | More pronounced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.